Cas no 35490-72-3 (2-methoxy-3,5-dimethylaniline)

2-methoxy-3,5-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-methoxy-3,5-dimethyl-
- 2-methoxy-3,5-dimethylaniline
- 2-Methoxy-3,5-dimethylphenylamine
- 3,5-Dimethyl-2-methoxyaniline
- 3,5-Xylidine,2-methoxy- (6CI)
- DTXSID90603605
- 2-Methoxy-3,5-dimethylanilin
- AKOS005357294
- Z955139918
- Benzenamine, 2-methoxy-3,5-dimethyl-
- SB76407
- CS-0312155
- 35490-72-3
- EN300-114467
- SCHEMBL359079
-
- Inchi: InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3
- InChI Key: HQJBYCPQFNTCNM-UHFFFAOYSA-N
- SMILES: COC1C(C)=CC(C)=CC=1N
Computed Properties
- Exact Mass: 151.09979
- Monoisotopic Mass: 151.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 1.9
Experimental Properties
- PSA: 35.25
2-methoxy-3,5-dimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114467-0.05g |
2-methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 0.05g |
$101.0 | 2023-10-25 | |
Enamine | EN300-114467-0.25g |
2-methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 0.25g |
$216.0 | 2023-10-25 | |
Enamine | EN300-114467-0.5g |
2-methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 0.5g |
$407.0 | 2023-10-25 | |
Enamine | EN300-114467-10.0g |
2-methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 10g |
$2269.0 | 2023-05-03 | |
TRC | B593270-10mg |
2-methoxy-3,5-dimethylaniline |
35490-72-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A010005897-1g |
3,5-Dimethyl-2-methoxyaniline |
35490-72-3 | 97% | 1g |
$1460.20 | 2023-09-02 | |
1PlusChem | 1P007BCJ-2.5g |
Benzenamine,2-methoxy-3,5-dimethyl- |
35490-72-3 | 95% | 2.5g |
$1340.00 | 2023-12-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382825-1g |
2-Methoxy-3,5-dimethylaniline |
35490-72-3 | 97% | 1g |
¥3273.00 | 2024-05-17 | |
A2B Chem LLC | AD40499-500mg |
2-Methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 500mg |
$464.00 | 2024-04-20 | |
A2B Chem LLC | AD40499-100mg |
2-Methoxy-3,5-dimethylaniline |
35490-72-3 | 95% | 100mg |
$195.00 | 2024-04-20 |
2-methoxy-3,5-dimethylaniline Related Literature
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
Additional information on 2-methoxy-3,5-dimethylaniline
Benzenamine,2-methoxy-3,5-dimethyl- (CAS No. 35490-72-3): A Comprehensive Overview
Benzenamine,2-methoxy-3,5-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 35490-72-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both methoxy and dimethyl substituents on the benzene ring imparts distinct electronic and steric properties, which are exploited in multiple chemical transformations.
The compound's molecular structure consists of a benzene core substituted with two methyl groups at the 3rd and 5th positions and a methoxy group at the 2nd position. This specific arrangement contributes to its reactivity and makes it a versatile building block in medicinal chemistry. The electron-donating nature of the methoxy group enhances the nucleophilicity of the amine functionality, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
In recent years, Benzenamine,2-methoxy-3,5-dimethyl- has garnered attention for its potential applications in the development of novel therapeutic agents. Researchers have been exploring its utility in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating derivatives that interact with enzymes involved in cancer metabolism. The compound's ability to undergo selective functionalization has opened new avenues for designing molecules with enhanced pharmacological properties.
One of the most compelling aspects of Benzenamine,2-methoxy-3,5-dimethyl- is its compatibility with modern synthetic methodologies. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to streamline its preparation, improving yield and purity. These innovations have made it more accessible for large-scale applications in drug discovery programs. Additionally, computational modeling has played a crucial role in understanding its reactivity and predicting the outcomes of complex chemical reactions.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of Benzenamine,2-methoxy-3,5-dimethyl- for developing treatments against neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating key signaling pathways implicated in neurodegeneration. The methoxy and dimethyl groups contribute to favorable pharmacokinetic profiles, enhancing bioavailability and reducing toxicity. Such findings have prompted further investigation into its potential as a lead compound for novel therapeutics.
Beyond pharmaceutical applications, Benzenamine,2-methoxy-3,5-dimethyl- finds utility in materials science and agrochemical research. Its aromatic structure and functional groups make it a suitable candidate for designing advanced polymers with tailored properties. In agrochemistry, derivatives of this compound have shown promise as intermediates in synthesizing pesticides with improved efficacy and environmental safety. The growing demand for sustainable agricultural practices has highlighted the importance of such versatile chemical building blocks.
The synthesis of Benzenamine,2-methoxy-3,5-dimethyl- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution (SNAr) on halogenated benzenes or reductive amination of corresponding ketones. Recent advancements in catalytic systems have enabled more efficient and environmentally benign synthetic pathways. For example, transition metal-catalyzed reactions have been optimized to minimize waste and energy consumption, aligning with green chemistry principles.
In conclusion, Benzenamine,2-methoxy-3,5-dimethyl- (CAS No. 35490-72-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool in pharmaceutical research, materials science, and agrochemical development. As our understanding of its properties continues to evolve, new applications and innovations are likely to emerge, further solidifying its importance in modern chemistry.
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